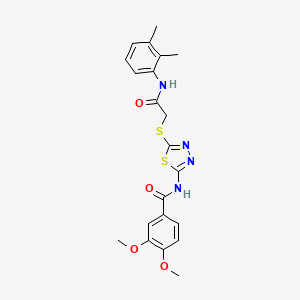

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(5-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a thioether-linked 2,3-dimethylphenylacetamide group and a 3,4-dimethoxybenzamide moiety. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties. Its structural complexity arises from the interplay of electron-donating (methoxy, dimethyl) and electron-withdrawing (amide) groups, which influence its physicochemical and biological behavior .

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-12-6-5-7-15(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-9-16(28-3)17(10-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXZPLGMWSKJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity based on existing literature and research findings.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of functional groups such as dimethoxybenzamide and dimethylphenylamino enhances its potential interactions with biological targets. Its molecular formula is , and it has a molecular weight of 378.51 g/mol.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures to this compound may exhibit anticancer properties . Specifically, the thiadiazole derivatives have shown promise in inhibiting deubiquitylating enzymes that are involved in tumor progression. The mechanisms of action may involve modulation of enzyme activity or receptor binding, although detailed pathways remain to be fully elucidated .

Inhibition of Monoamine Oxidase (MAO)

Research indicates that certain thiadiazole derivatives can act as inhibitors of monoamine oxidase (MAO) , an enzyme linked to various neurodegenerative diseases and mood disorders. For example, studies have demonstrated that derivatives with similar scaffolds can exhibit significant inhibitory activity against MAO isoforms . This suggests that this compound might also possess similar properties.

Cytotoxicity and Antiproliferative Activity

In vitro assays have shown that thiadiazole derivatives can possess cytotoxic and antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated good antiproliferative activity against lung carcinoma (A549), breast carcinoma (T47D), and other peripheral cancers .

Research Findings and Case Studies

Scientific Research Applications

Preliminary studies suggest that compounds with similar structures may exhibit significant anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms of action remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding .

Anticancer Potential

Research indicates that the compound may interact with specific molecular targets within biological systems. For example:

- In vitro Studies : Compounds structurally related to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide have shown inhibition against various cancer cell lines .

- Mechanism of Action : The compound may disrupt cellular pathways involved in cancer cell proliferation and survival.

Case Studies

-

Anticancer Activity : A study on similar thiadiazole derivatives demonstrated significant growth inhibition against multiple cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions reaching over 85% .

Cell Line Percent Growth Inhibition (%) SNB-19 86.61 OVCAR-8 85.26 NCI-H40 75.99 - Molecular Docking Studies : These studies have been employed to assess the binding affinity of this compound to various biological receptors or enzymes using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Future Research Directions

Further research is necessary to explore the full range of applications for this compound:

- Clinical Studies : To validate its effectiveness as an anticancer agent.

- Safety Assessments : Investigating potential side effects and toxicity profiles associated with the compound.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : The target compound likely shares synthetic steps with other thiadiazoles, such as POCl3-mediated cyclization () and acid-catalyzed heterocyclization (). Its dimethoxybenzamide group may require selective protection/deprotection steps to avoid side reactions.

- Substituent Effects: Electron-Donating Groups: The 3,4-dimethoxy and 2,3-dimethyl groups enhance solubility and may stabilize π-π interactions in receptor binding.

Pharmacological and Physicochemical Comparisons

Key Observations :

- Acetylcholinesterase Inhibition : Piperidine-containing analogs () show potent activity, suggesting that the target compound’s dimethylphenyl group may reduce potency due to steric effects but improve metabolic stability.

- Solubility : The ethoxy group in enhances hydrophilicity compared to the target compound’s methoxy and methyl groups.

Spectroscopic and Analytical Comparisons

All compounds were characterized using IR, NMR, and mass spectrometry. For example:

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acid Derivatives

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For example:

- Reactant Preparation :

- Cyclization :

The thiosemicarbazone undergoes cyclization in the presence of phosphorous oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to yield 2-amino-5-(3,4-dimethoxybenzoyl)-1,3,4-thiadiazole.

Reaction Conditions :

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–5°C for acid chloride formation; 80–100°C for cyclization.

- Yield: 60–75% (based on analogous syntheses in PubChem entries).

Introduction of the Thioether Side Chain

Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide

The side chain precursor is prepared via nucleophilic acyl substitution:

- Reactants :

- 2,3-Dimethylaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine, TEA).

- Mechanism :

$$

\text{2,3-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{ClCH}2\text{C(O)N(H)C}6\text{H}3(\text{CH}3)2 + \text{HCl}

$$

Optimization Notes :

Thiolation of the Thiadiazole Core

The 2-amino group on the thiadiazole is replaced with a thiol group via diazotization and thiolation:

- Diazotization :

Treat 2-amino-5-(3,4-dimethoxybenzoyl)-1,3,4-thiadiazole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

- Thiolation :

The diazonium salt reacts with potassium ethyl xanthogenate to yield the thiol derivative.

Critical Parameters :

Nucleophilic Substitution to Form the Thioether Linkage

The thiolate anion (generated via deprotonation with NaH) attacks the chloroacetamide side chain:

$$

\text{Thiadiazole-SH} + \text{ClCH}2\text{C(O)N(H)C}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{NaH, DMF}} \text{Thiadiazole-S-CH}2\text{C(O)N(H)C}6\text{H}3(\text{CH}3)2 + \text{NaCl}

$$

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).

- Temperature: 0°C → room temperature (20–25°C).

- Yield: 70–85%.

Final Amide Coupling and Characterization

Activation of 3,4-Dimethoxybenzoic Acid

The carboxylic acid is activated as a mixed anhydride or using coupling agents like HATU:

- Mixed Anhydride Method :

Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.84–7.12 (m, aromatic-H), 4.12 (s, 2H, -SCH₂-), 3.89 (s, 6H, -OCH₃).

- LC-MS : m/z 527.2 [M+H]⁺ (calculated for C₂₃H₂₅N₄O₄S₂: 527.1).

Optimization Strategies and Challenges

Solvent and Temperature Effects

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient).

- Recrystallization : Ethanol/water (7:3) yields >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.